2-{[(E)-thiophen-2-ylmethylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
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Overview
Description
LSM-21149 is a member of isoindoles.
Scientific Research Applications
Synthesis and Derivative Development
- A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, related to the compound of interest, has been developed starting from 3-sulfolene. This method involves epoxidation and the opening of the epoxide with nucleophiles, leading to various derivatives including amino and triazole derivatives (Tan et al., 2016).
Antimicrobial Applications
- A class of pyrazolo-thiazolyl alkoxy-1H-isoindole-1,3(2H)-dione derivatives has been synthesized, showing significant antibacterial and antifungal activities, highlighting the potential of such compounds in antimicrobial applications (Jat et al., 2006).
Synthesis Techniques and Structural Studies
- Research on the synthesis of 2H-isoindole-4,7-diones describes a method involving heating α-amino acids with carbonyl compounds, forming azomethine ylides that capture quinones. This is relevant for understanding the synthesis pathways of related compounds (Schubert-Zsilavecz et al., 1991).
Corrosion Inhibition
- An NE-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline compound, which is structurally similar, has been found effective as a corrosion inhibitor in hydrochloric and sulfuric acid solutions, demonstrating the utility of such compounds in industrial applications (Daoud et al., 2014).
Anticancer Potential
- Novel thiophenylchromane derivatives have been synthesized and evaluated for their anti-cancer activities, suggesting the potential use of related compounds in the treatment of cancer (Vaseghi et al., 2021).
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[(E)-thiophen-2-ylmethylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C16H14N2O2S/c19-15-13-9-3-4-10(12-6-11(9)12)14(13)16(20)18(15)17-7-8-2-1-5-21-8/h1-5,7,9-14H,6H2/b17-7+ |
InChI Key |
OECXUCUSQUVKMW-REZTVBANSA-N |
Isomeric SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC=CS5 |
SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=CS5 |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=CS5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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